molecular formula C19H21NO4 B2857507 (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327264-34-5

(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2857507
CAS No.: 1327264-34-5
M. Wt: 327.38
InChI Key: AMBIRZOTDOPAHQ-UHFFFAOYSA-N
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Description

(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group and an ethoxyphenylacetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of benzyl isocyanate with methyl 2-(4-ethoxyphenyl)acetate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (Benzylcarbamoyl)methyl 2-(4-methoxyphenyl)acetate
  • (Benzylcarbamoyl)methyl 2-(4-hydroxyphenyl)acetate
  • (Benzylcarbamoyl)methyl 2-(4-chlorophenyl)acetate

Uniqueness

(Benzylcarbamoyl)methyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-17-10-8-15(9-11-17)12-19(22)24-14-18(21)20-13-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBIRZOTDOPAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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